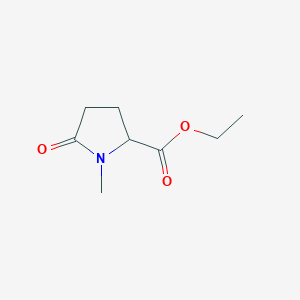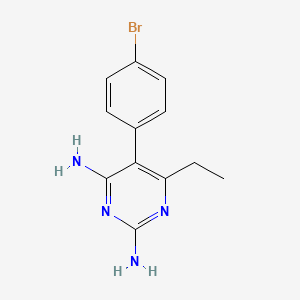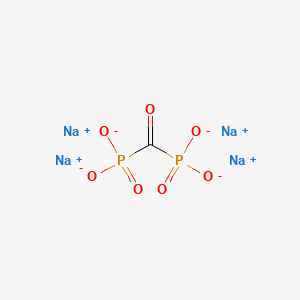
Tetrasodium carbonyldiphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrasodium carbonyldiphosphonate is a chemical compound with the molecular formula Na₄C(PO₃)₂. It is part of the gem-diphosphonates family, which are known for their metal chelating properties. This compound is particularly noted for its stability and resistance to hydrolytic cleavage, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Tetrasodium carbonyldiphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of dibromomethane with triisopropylphosphite at elevated temperatures, followed by treatment with sodium and chlorine. The final product is obtained by hydrolyzing the intermediate with concentrated hydrochloric acid . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Tetrasodium carbonyldiphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although this reaction is less common.
Reduction: The compound is generally resistant to reduction due to its stable structure.
Substitution: It can undergo substitution reactions, particularly with other phosphonate groups.
Hydrolysis: In mildly acidic solutions, this compound can reversibly convert to dihydroxymethylenediphosphonate.
Wissenschaftliche Forschungsanwendungen
Tetrasodium carbonyldiphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetrasodium carbonyldiphosphonate involves its ability to chelate metal ions, thereby inhibiting the activity of certain enzymes. For example, it inhibits pyrophosphate-dependent phosphofructokinase by binding to the enzyme’s active site, preventing the phosphorylation of fructose-6-phosphate . This chelation disrupts the enzyme’s function, leading to reduced replication of the target organism.
Vergleich Mit ähnlichen Verbindungen
Tetrasodium carbonyldiphosphonate is unique among similar compounds due to its stability and resistance to hydrolytic cleavage. Similar compounds include:
Tetraisopropyl carbonyldiphosphonate: This compound has similar chelating properties but is less stable under acidic conditions.
Clodronate disodium: Another bisphosphonate with similar inhibitory effects on bone resorption but different structural properties.
Phosphonoacetic acid derivatives: These compounds also inhibit pyrophosphate-dependent enzymes but are generally less potent than this compound.
Eigenschaften
CAS-Nummer |
14255-62-0 |
|---|---|
Molekularformel |
CNa4O7P2 |
Molekulargewicht |
277.91 g/mol |
IUPAC-Name |
tetrasodium;diphosphonatomethanone |
InChI |
InChI=1S/CH4O7P2.4Na/c2-1(9(3,4)5)10(6,7)8;;;;/h(H2,3,4,5)(H2,6,7,8);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
BLOYBSBBTASDGD-UHFFFAOYSA-J |
Kanonische SMILES |
C(=O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Verwandte CAS-Nummern |
17255-30-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(4-bromophenyl)-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B14155555.png)
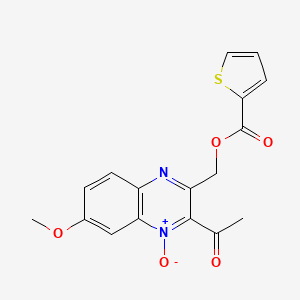
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
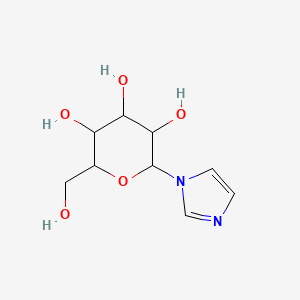
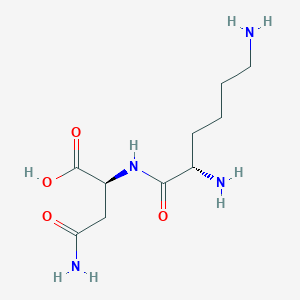
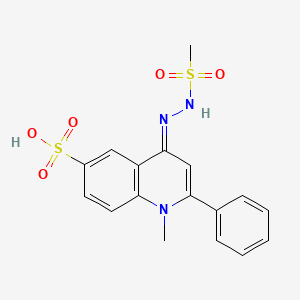
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
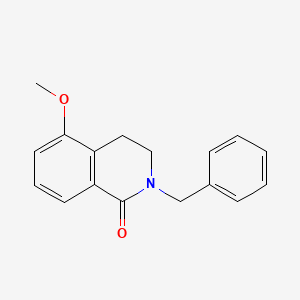
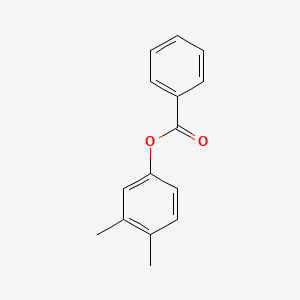
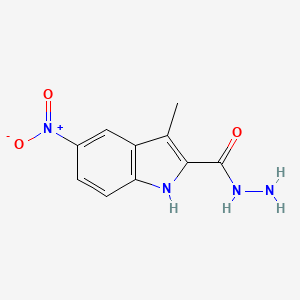
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
